2-Bromo-4-cyclobutoxy-1-fluorobenzene
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Overview
Description
2-Bromo-4-cyclobutoxy-1-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and cyclobutoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic aromatic substitution reaction where bromine and fluorine are introduced to the benzene ring under controlled conditions . The cyclobutoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclobutylating agent.
Industrial Production Methods
Industrial production of 2-Bromo-4-cyclobutoxy-1-fluorobenzene may involve large-scale electrophilic aromatic substitution reactions followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclobutoxy-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .
Scientific Research Applications
2-Bromo-4-cyclobutoxy-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclobutoxy-1-fluorobenzene involves its interaction with molecular targets through various pathways. The bromine and fluorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-cyclobutoxy-2-fluorobenzene: Similar structure but with different substitution pattern.
2-Bromo-4-fluoro-1-iodobenzene: Contains an iodine atom instead of a cyclobutoxy group.
Uniqueness
2-Bromo-4-cyclobutoxy-1-fluorobenzene is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-4-cyclobutyloxy-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKKXGBVRXBCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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